molecular formula C12H8N2OS B1306503 1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde CAS No. 383135-58-8

1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1306503
CAS No.: 383135-58-8
M. Wt: 228.27 g/mol
InChI Key: JCPITNDUNCSNNZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . Another approach includes the use of microwave irradiation to promote the condensation reaction of 2-aminobenzenethiol and benzaldehyde compounds . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1-Benzothiazol-2-yl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-8-9-4-3-7-14(9)12-13-10-5-1-2-6-11(10)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPITNDUNCSNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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